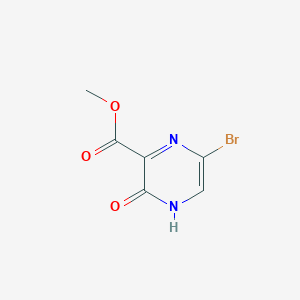
Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate
概要
説明
“Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is a chemical compound that has been used in the synthesis of Favipiravir , an antiviral drug . It is a key intermediate in the synthesis process .
Synthesis Analysis
The compound can be synthesized from ethyl acetate, which is removed by distillation under reduced pressure . The yield of this synthesis process is 92.7%, resulting in a gray solid .Molecular Structure Analysis
The molecular formula of “this compound” is C6H6BrN3O2 . The 1H-NMR (400 MHz, DMSO-d6) is d 8.40 (s, 1H), 3.85 (s, 3H) and the 13CNMR (101 MHz, DMSO-d6) is d 163.20, 157.11, 143.89,134.81, 122.06, 52.43 .Chemical Reactions Analysis
In the synthesis of Favipiravir, “this compound” is a key intermediate . It is crucial for the successful preparation of 3,6-dichloropyrazine-2-carbonitrile .Physical And Chemical Properties Analysis
“this compound” is a gray solid with a melting point of 120-122 C .科学的研究の応用
Synthesis and Structural Analysis
Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate is involved in the synthesis of various novel compounds. For instance, its derivatives were used in the synthesis of pyridyl–pyrazole-3-one derivatives, which were then analyzed for their crystal structure and cytotoxicity. Notably, these derivatives showed selective cytotoxicity against tumor cell lines without harming normal human liver cells, indicating potential in cancer research (Huang et al., 2017).
Ligand Synthesis for Metal Complexation
It has been utilized in the creation of ligands, specifically in the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine. These ligands are well-suited for the complexation of lanthanide(III) cations, highlighting its utility in coordination chemistry and materials science (Charbonnière et al., 2001).
Anticonvulsant Activity Research
In the domain of medicinal chemistry, related compounds have been synthesized and tested for their anticonvulsant activity. For instance, derivatives like 3-aminopyrroles, which can be related to the synthesis pathways involving this compound, have shown considerable activity with minimal neurotoxicity, suggesting their potential use in treating seizures (Unverferth et al., 1998).
Intermolecular Interaction Studies
Studies on methylated 6-hydroxypyridazine-3-carboxylic acids, which could be structurally related to this compound, have provided insights into the effects of methylation on intermolecular interactions and lipophilicity. This research is crucial in understanding the physical and chemical properties of such compounds, which can influence their application in various fields including pharmaceuticals and material sciences (Katrusiak et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 5-bromo-2-oxo-1H-pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFMFCVOODVACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21874-61-3 | |
| Record name | methyl 6-bromo-3-hydroxypyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hcl](/img/structure/B3116589.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3116591.png)








![(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B3116638.png)


